Fmoc-4-[2-(Boc-amino)ethoxy]-DL-phenylalanine
CAS No.:
Cat. No.: VC17952651
Molecular Formula: C31H34N2O7
Molecular Weight: 546.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C31H34N2O7 |
|---|---|
| Molecular Weight | 546.6 g/mol |
| IUPAC Name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenyl]propanoic acid |
| Standard InChI | InChI=1S/C31H34N2O7/c1-31(2,3)40-29(36)32-16-17-38-21-14-12-20(13-15-21)18-27(28(34)35)33-30(37)39-19-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-15,26-27H,16-19H2,1-3H3,(H,32,36)(H,33,37)(H,34,35) |
| Standard InChI Key | BQFZEDGXSYOUAW-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NCCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Introduction
Structural Composition and Molecular Properties
Core Molecular Architecture
Fmoc-4-[2-(Boc-amino)ethoxy]-DL-phenylalanine (C31H34N2O7) features a phenylalanine backbone modified at the para position of its aromatic ring with a 2-(Boc-amino)ethoxy side chain. The α-amino group is protected by an Fmoc group, while the ε-amino group on the side chain is shielded by a Boc moiety. This dual protection strategy ensures selective deprotection during sequential peptide assembly .
The DL configuration arises from the presence of both D- and L-enantiomers, resulting in a racemic mixture. This contrasts with the stereochemically pure L-form (PubChem CID: 17040149), which exhibits a defined (2S) configuration at the α-carbon . The molecular weight of 546.6 g/mol and a polar surface area of 134 Ų (calculated from SMILES) suggest moderate solubility in organic solvents like dimethylformamide (DMF) or dichloromethane (DCM), critical for SPPS workflows .
Table 1: Key Molecular Descriptors
Protective Group Dynamics
The Fmoc group (9-fluorenylmethyloxycarbonyl) provides base-labile protection for the α-amino group, enabling cleavage under mild alkaline conditions (e.g., 20% piperidine in DMF). In contrast, the Boc group (tert-butoxycarbonyl) on the side chain’s ethoxyamine requires acidic conditions (e.g., trifluoroacetic acid) for removal. This orthogonal protection scheme allows sequential deprotection, a cornerstone of modern SPPS methodologies .
Synthesis and Purification Challenges
Synthetic Pathways
The synthesis of Fmoc-4-[2-(Boc-amino)ethoxy]-DL-phenylalanine typically follows a multi-step route:
-
Introduction of the Ethoxyamine Side Chain: 4-Hydroxyphenylalanine undergoes alkylation with 2-(Boc-amino)ethyl bromide, installing the Boc-protected aminoethoxy group.
-
Fmoc Protection: The α-amino group is derivatized with Fmoc-chloride under basic conditions.
-
Racemization: The L-enantiomer is subjected to base-induced racemization to yield the DL mixture, though specific reaction conditions remain proprietary .
Purification Hurdles
Chromatographic separation of the DL racemate presents significant challenges due to near-identical physicochemical properties of the enantiomers. High-performance liquid chromatography (HPLC) using chiral stationary phases (e.g., cyclodextrin-based columns) offers partial resolution, but yields remain suboptimal compared to enantiopure analogs .
Applications in Peptide Science and Drug Development
Role in Solid-Phase Peptide Synthesis
While the L-enantiomer is preferred for synthesizing biologically active peptides, the DL-form finds niche applications in:
-
Structural Studies: Investigating the impact of racemization on peptide folding and stability.
-
Library Synthesis: Generating diverse peptide libraries for high-throughput screening, where stereochemical heterogeneity may enhance hit identification .
Limitations in Therapeutic Contexts
Enantiopurity is critical for drug efficacy and safety, as seen in agents like sitagliptin (L-configuration essential for DPP-4 inhibition). The DL-form’s racemic nature limits its direct therapeutic use but serves as a precursor for enantiomer separation studies .
Research Gaps and Future Directions
Underexplored Areas
-
Racemization Kinetics: Quantitative studies on pH- and temperature-dependent racemization during SPPS.
-
Biological Activity Screening: Comparative analyses of DL- vs. L-form peptides in receptor binding assays.
Technological Innovations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume